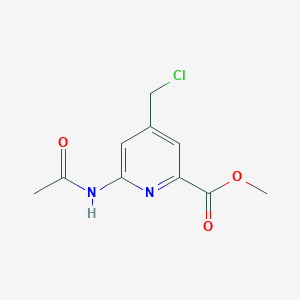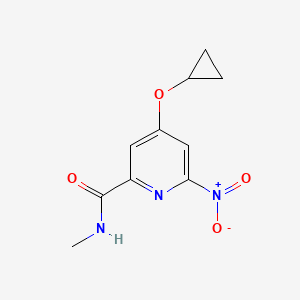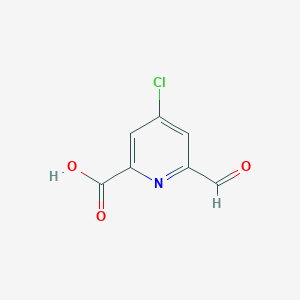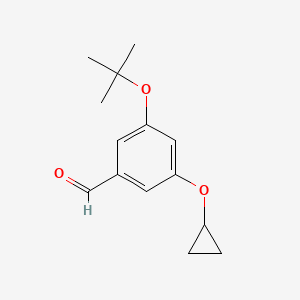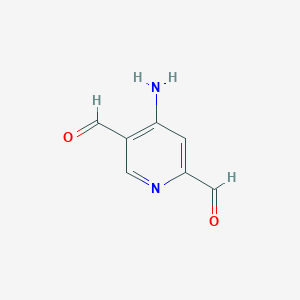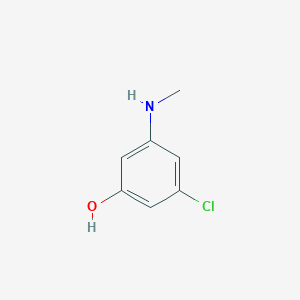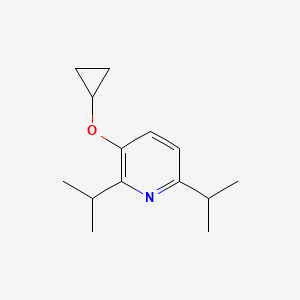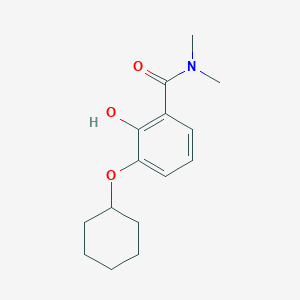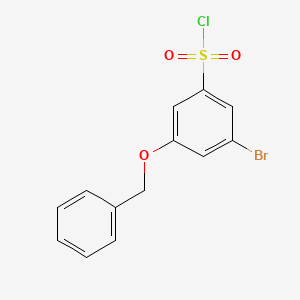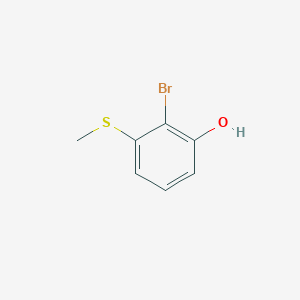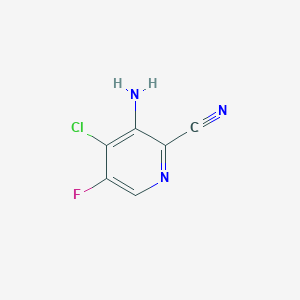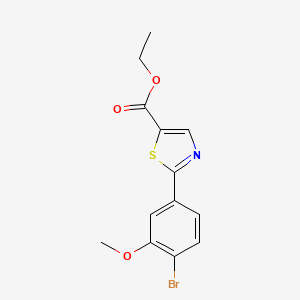
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a bromine atom, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxamide
- 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid methyl ester
Uniqueness
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This compound’s specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H12BrNO3S |
|---|---|
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
ethyl 2-(4-bromo-3-methoxyphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO3S/c1-3-18-13(16)11-7-15-12(19-11)8-4-5-9(14)10(6-8)17-2/h4-7H,3H2,1-2H3 |
Clé InChI |
KLPYNMIFXBEPGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(S1)C2=CC(=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


